Product packaging for Isopropyl 1H-indole-1-propionate(Cat. No.:CAS No. 93982-57-1)

Isopropyl 1H-indole-1-propionate

Cat. No.: B11874828
CAS No.: 93982-57-1
M. Wt: 231.29 g/mol
InChI Key: XLELSJIIIGUXID-UHFFFAOYSA-N
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Description

Historical Context and Significance of Indole (B1671886) Derivatives in Chemical Research

The indole nucleus, a bicyclic aromatic heterocycle, has long been a focal point of scientific investigation. Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506) underscores its fundamental role in biology. Historically, research into indole derivatives has led to the discovery of potent therapeutic agents. nih.gov For instance, compounds such as the anti-inflammatory drug indomethacin (B1671933) and the anti-cancer agent vincristine (B1662923) are built upon an indole framework. researchgate.netnih.gov This has established indole derivatives as a versatile scaffold in drug discovery, with applications spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective domains. mdpi.comnih.gov The ability of the indole ring to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, allows for effective binding to a wide array of biological targets. researchgate.net

Rationale for the Investigation of Isopropyl 1H-indole-1-propionate

The specific investigation of this compound stems from the broader interest in indole-3-propionic acid (IPA), a metabolite produced by the gut microbiota from tryptophan. mdpi.com IPA has demonstrated a range of biological activities, including antioxidant and neuroprotective effects. mdpi.comgoogle.com Studies have shown that IPA can positively impact the gut-blood barrier and may play a role in cardiovascular health. mdpi.comnih.gov Furthermore, research has indicated that IPA can promote nerve regeneration. nih.gov Given the established biological significance of the parent acid, the synthesis and study of its ester derivatives, such as this compound, are a logical progression. The esterification of IPA to form compounds like this compound can alter its physicochemical properties, such as lipophilicity, which may in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile, and potentially modulate its biological activity.

The synthesis of this compound typically involves a multi-step process. ontosight.ai This begins with the alkylation of indole with a propionate (B1217596) derivative, followed by esterification with isopropanol (B130326). ontosight.ai A common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid (in this case, indole-3-propionic acid) with an alcohol (isopropanol) in the presence of an acid catalyst.

Overview of Research Trajectories for Novel Indole Propionate Esters

The exploration of novel indole propionate esters is an active area of research, driven by the desire to develop new therapeutic agents with improved efficacy and pharmacokinetic properties. The structural versatility of the indole core allows for extensive modification, not only at the propionate side chain but also on the indole ring itself. mdpi.com Researchers are investigating how different ester groups and substitutions on the indole nucleus affect the biological activity of these compounds. For example, the synthesis of a series of indole-based derivatives and their evaluation for various biological activities, such as anticancer and antimicrobial effects, is a common research theme. openmedicinalchemistryjournal.com The overarching goal is to generate structure-activity relationships (SAR) that can guide the design of more potent and selective molecules. This involves synthesizing a library of related compounds and systematically evaluating their effects in relevant biological assays.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

PropertyValue
Chemical Formula C₁₄H₁₇NO₂
Molecular Weight 231.29 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO)
Physical State Solid at room temperature

Research Findings

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the broader research on indole-3-propionic acid and its derivatives provides a strong basis for its potential areas of investigation.

Research AreaKey Findings on Related Compounds (Indole-3-Propionic Acid)Potential Implications for this compound
Neuroprotection Indole-3-propionic acid has been shown to protect neuronal cells from oxidative stress-induced damage. google.com It has also been found to promote nerve regeneration and repair. nih.govAs a lipophilic derivative, this compound might exhibit enhanced ability to cross the blood-brain barrier, potentially leading to improved neuroprotective effects.
Antioxidant Activity Indole-3-propionic acid is a potent scavenger of free radicals. google.comThe esterification may influence the antioxidant capacity, and research would be needed to determine if the propionate ester retains or modifies this activity.
Gut Microbiota Modulation Indole-3-propionic acid is a known metabolite of the gut bacterium Clostridium sporogenes. mdpi.comnih.gov It plays a role in maintaining gut barrier integrity. mdpi.comThe administration of this compound could serve as a prodrug, being hydrolyzed in vivo to release indole-3-propionic acid, thereby offering a way to supplement this beneficial gut metabolite.
Cardiovascular Effects Indole-3-propionic acid has been shown to modulate mitochondrial function in cardiomyocytes and can improve cardiac contractility. nih.govFurther investigation is required to understand if the isopropyl ester derivative shares these cardiovascular effects or if the modification alters its interaction with cardiac cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO2 B11874828 Isopropyl 1H-indole-1-propionate CAS No. 93982-57-1

Properties

CAS No.

93982-57-1

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

propan-2-yl 3-indol-1-ylpropanoate

InChI

InChI=1S/C14H17NO2/c1-11(2)17-14(16)8-10-15-9-7-12-5-3-4-6-13(12)15/h3-7,9,11H,8,10H2,1-2H3

InChI Key

XLELSJIIIGUXID-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCN1C=CC2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches for Isopropyl 1h Indole 1 Propionate

Conventional Chemical Synthesis Strategies for Isopropyl 1H-indole-1-propionate

Conventional synthesis of this compound typically follows a two-step pathway: N-alkylation of indole (B1671886) to form 1H-indole-1-propionic acid, followed by esterification with isopropanol (B130326), or alkylation of indole with an appropriate isopropyl propionate (B1217596) derivative. ontosight.ai

Esterification Reactions for Propionate Moiety Formation

The formation of the isopropyl ester from a carboxylic acid precursor is a classic example of Fischer-Speier esterification. This reaction involves treating the corresponding carboxylic acid, in this case, 1H-indole-1-propionic acid, with isopropyl alcohol in the presence of an acid catalyst.

Commonly used catalysts for this type of reaction include strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid. iau.ir The reaction is an equilibrium process, and to drive it towards the product side, water, a byproduct, is typically removed. Alternatively, an excess of the alcohol reactant can be used. youtube.com Studies on similar esterifications, such as the synthesis of isopropyl propionate from propionic acid and isopropanol, have explored various catalysts. For instance, Amberlyst 15, a solid acid catalyst, has been effectively used, which simplifies product purification as the catalyst can be filtered off. iau.ir

The synthesis of other isopropyl esters, like isopropyl laurate and isopropyl myristate, has also been optimized using enzymatic catalysts, which points to alternative, milder methods applicable to this step. ekb.egnih.gov

Indole Ring Functionalization and Alkylation Reactions

The key step in forming the backbone of this compound is the functionalization of the indole ring, specifically N-alkylation. The indole nitrogen is nucleophilic, particularly after deprotonation, and can react with suitable electrophiles.

A common method involves a two-step SN2 reaction. youtube.com First, the indole is treated with a strong base, such as sodium hydride (NaH), to deprotonate the N-H group, forming a highly nucleophilic indolide anion. youtube.com This anion is then reacted with a primary alkyl halide, such as isopropyl 3-bromopropanoate, to form the desired C-N bond. youtube.com The acidity of the indole N-H (pKa ≈ 16) makes this deprotonation feasible with a sufficiently strong base. youtube.com

Alternatively, direct alkylation of indoles can be achieved under various conditions. Friedel-Crafts alkylation using trichloroacetimidates as alkylating agents in the presence of a Lewis acid offers a method for C3-alkylation, though N-alkylation can sometimes be observed as a competing reaction. nih.gov For N-alkylation specifically, phase-transfer catalysis provides a milder alternative to the use of strong bases like NaH.

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the C2-alkylation of indoles, showcasing the advanced methods available for functionalizing the indole core, even if not directly at the nitrogen atom. nih.govnih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for both the alkylation and esterification steps include the choice of catalyst, solvent, temperature, and reactant molar ratios.

For Fischer esterification, studies on the synthesis of isopropyl propionate have shown that parameters like catalyst concentration and the molar ratio of alcohol to acid significantly impact conversion rates. researchgate.net For example, in the esterification of propionic acid with isopropyl alcohol, increasing the catalyst concentration and optimizing the reactant ratio led to higher conversions. researchgate.net The use of a pervaporation reactor to continuously remove water has also been shown to enhance the conversion of this reversible reaction significantly. researchgate.net

In the synthesis of other isopropyl esters, response surface methodology has been employed to find the optimal conditions. For isopropyl laurate, a 15:1 molar ratio of isopropanol to lauric acid with 4% w/w of Novozym 435 catalyst at 60°C yielded a 91% conversion. ekb.eg For microwave-assisted synthesis of fatty acid isopropyl esters, a molar ratio of 1:11 (oil to isopropanol) and a catalyst concentration of 0.2% KOH for 5 minutes resulted in a yield of 80.5%, a significant improvement over conventional heating. ui.ac.id

Table 1: Optimization Parameters for Isopropyl Ester Synthesis

Ester ProductMethodKey Parameters OptimizedOptimal ConditionsResulting Yield/ConversionReference
Isopropyl LaurateEnzymatic EsterificationMolar Ratio (IPA:Acid), Enzyme Load, Molecular Sieves15:1 ratio, 4% Novozym 435, 10% molecular sieves, 60°C91% ekb.eg
Fatty Acid Isopropyl EsterMicrowave-Assisted TransesterificationMolar Ratio (Oil:IPA), Catalyst Conc., Reaction Time1:11 ratio, 0.2% KOH, 5 min80.5% ui.ac.id
Isopropyl MyristateEnzymatic EsterificationMolar Ratio (IPA:Acid), Catalyst Loading, Temperature15:1 ratio, 4% Novozym 435, 60°C87.65% nih.gov
Isopropyl PropionatePervaporation ReactorMolar Ratio (IPA:Acid), Catalyst Conc., Temperature1.4 ratio, 0.358 kmol/m³, 80°C~90% researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound involves using less hazardous materials, increasing energy efficiency, and reducing waste.

One major green approach is the use of biocatalysts, such as immobilized lipases (e.g., Novozym 435 from Candida antarctica), for the esterification step. ekb.egnih.gov Enzymatic reactions are highly selective, operate under mild conditions (lower temperatures and neutral pH), and reduce the formation of byproducts. researchgate.net The use of an immobilized enzyme also allows for easy separation from the reaction mixture and reuse over multiple cycles, enhancing the process's economic and environmental viability. nih.gov

Another green strategy is the use of microwave irradiation to accelerate reactions. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the synthesis of fatty acid isopropyl esters from hours to minutes, leading to significant energy savings. ui.ac.id

Solvent choice is also critical. The development of synthetic routes in benign solvents like water or ethanol, or even under solvent-free conditions, is a key aspect of green chemistry. researchgate.netrsc.org For instance, the synthesis of isopropyl myristate has been successfully carried out in a solvent-free system where an excess of the isopropyl alcohol reactant also served as the reaction medium. nih.gov

Stereoselective Synthesis and Enantiomeric Resolution Approaches for this compound

The structure of this compound itself is achiral. However, if substituents were present on the propionate chain or the indole ring, chiral centers could be introduced, necessitating stereoselective synthesis or enantiomeric resolution.

For related indole derivatives, significant progress has been made in enantioselective synthesis. Rhodium-catalyzed C-H functionalization of indoles using diazoesters has been developed to create α-indolylacetates with high enantioselectivity (up to 99% ee). nih.gov This type of methodology could be adapted to create chiral analogues of this compound. The proposed mechanism for this transformation involves the formation of a rhodium-ylide intermediate. nih.gov

Chemoenzymatic methods are also powerful tools for creating stereocenters. mdpi.com Dynamic kinetic resolution (DYKAT) and enzymatic reductions are commonly used to produce enantiomerically enriched alcohols or amines, which could serve as chiral precursors in a synthetic route. mdpi.com

For the separation of enantiomers, should a racemic mixture of a chiral analogue be produced, chiral High-Performance Liquid Chromatography (HPLC) is a standard analytical and preparative technique. sielc.comsielc.com Specific chiral stationary phases can be used to resolve the enantiomers.

Novel Precursors and Starting Materials for this compound Synthesis

Beyond the straightforward combination of indole and a propionate derivative, more innovative approaches can be envisioned using different starting materials. Multi-component reactions (MCRs) offer an efficient way to construct complex molecules in a single step. An innovative two-step synthesis of the indole core itself has been developed from simple anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides via an Ugi MCR followed by acid-induced cyclization. rsc.org This approach avoids the use of metal catalysts and proceeds under mild conditions. rsc.org

Novel precursors for the indole ring itself can also be employed. For example, indoles with electron-withdrawing groups at the 2- or 3-position can undergo various nucleophilic addition and cycloaddition reactions, providing routes to highly functionalized indole derivatives that could then be converted to the target molecule. researchgate.net The synthesis of 1-isopropyl-1H-indole-2,3-dione from isatin (B1672199) and 2-bromopropane (B125204) or 2-iodopropane (B156323) points to alternative functionalized indole precursors that could potentially be transformed into the desired product. chemsrc.com

Advanced Spectroscopic and Crystallographic Elucidation of Isopropyl 1h Indole 1 Propionate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure and conformational preferences of Isopropyl 1H-indole-1-propionate in solution. Analysis of both ¹H and ¹³C NMR spectra provides unambiguous evidence for the connectivity of the molecule, while more advanced NMR experiments can probe its spatial arrangement.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole (B1671886) ring, the two methylene groups of the propionate (B1217596) linker, and the methine and methyl protons of the isopropyl group. The protons on the benzene (B151609) portion of the indole ring (positions 4, 5, 6, and 7) would typically appear in the downfield region (approx. δ 7.0-7.8 ppm), exhibiting complex splitting patterns due to mutual spin-spin coupling. The protons at positions 2 and 3 of the pyrrole (B145914) ring are also characteristic, with expected chemical shifts around δ 6.5-7.5 ppm. The methylene protons adjacent to the indole nitrogen (N-CH₂) and those adjacent to the carbonyl group (C(O)-CH₂) are diastereotopic and would likely appear as distinct triplets. The isopropyl group would present as a septet for the lone methine proton and a doublet for the six equivalent methyl protons.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for all unique carbon atoms in the molecule. The carbonyl carbon of the ester is the most downfield signal, typically appearing around 170 ppm.

Conformational analysis of the flexible propionate sidechain can be investigated by measuring vicinal proton-proton coupling constants (³JHH) between the N-CH₂-CH₂-C(O) protons. The magnitude of these coupling constants can be used in conjunction with the Karplus equation to estimate the dihedral angles and thus the preferred rotamer populations (anti vs. gauche) around the C-C single bond. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, such as those on the isopropyl group and the indole ring, providing critical insights into the molecule's preferred three-dimensional conformation in solution. The dynamic nature of the molecule, including the rotation of the isopropyl group, can also be studied using variable-temperature NMR experiments.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound This table is generated based on typical chemical shift values for analogous functional groups and structures.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Indole H-26.5 - 6.7Doublet
Indole H-37.1 - 7.3Doublet
Indole H-4, H-77.5 - 7.8Doublets/TripletsAromatic region, complex coupling
Indole H-5, H-67.0 - 7.2Triplets/MultipletsAromatic region, complex coupling
N-CH₂ (Propionate)4.3 - 4.5TripletMethylene group attached to indole nitrogen
C(O)-CH₂ (Propionate)2.8 - 3.0TripletMethylene group adjacent to carbonyl
O-CH (Isopropyl)4.9 - 5.1SeptetMethine proton of the isopropyl group
CH(CH₃)₂ (Isopropyl)1.2 - 1.4DoubletSix equivalent methyl protons

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for analogous functional groups and structures.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester Carbonyl)170 - 175
Indole C-7a135 - 137
Indole C-3a128 - 130
Indole C-2126 - 128
Indole C-4, C-7119 - 123
Indole C-5, C-6120 - 122
Indole C-3101 - 103
O-CH (Isopropyl)68 - 70
N-CH₂ (Propionate)45 - 48
C(O)-CH₂ (Propionate)35 - 38
CH(CH₃)₂ (Isopropyl)21 - 23

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Interrogation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum is dominated by a very strong absorption band corresponding to the C=O stretching vibration of the ester functional group, expected in the range of 1730-1750 cm⁻¹. Other key absorptions include C-H stretching vibrations from both the aromatic indole ring (above 3000 cm⁻¹) and the aliphatic propionate and isopropyl moieties (typically 2850-2990 cm⁻¹). The C-O single bond stretching vibrations of the ester group are expected to produce strong bands in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations from the indole ring will appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy offers complementary information. While the C=O stretch is also visible, non-polar bonds often give stronger Raman signals. Therefore, the aromatic C=C stretching modes of the indole ring and the C-H symmetric and asymmetric stretches of the aliphatic portions are expected to be prominent. The characteristic ring breathing modes of the indole nucleus would also be observable in the Raman spectrum. Isopropyl groups can produce characteristic doublet bands near 1370 and 1380 cm⁻¹. mdpi.com

Table 3: Principal Vibrational Frequencies for this compound This table is generated based on characteristic group frequencies.

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H StretchFT-IR, Raman3050 - 3150Medium
Aliphatic C-H StretchFT-IR, Raman2850 - 2990Strong
Ester C=O StretchFT-IR, Raman1730 - 1750Very Strong (IR)
Aromatic C=C StretchFT-IR, Raman1450 - 1600Medium-Strong
Aliphatic C-H BendFT-IR, Raman1370 - 1470Medium
Ester C-O StretchFT-IR1100 - 1300Strong
Aromatic C-H Out-of-Plane BendFT-IR740 - 760Strong

Mass Spectrometry Fragmentation Pathways and Ionization Mechanisms

Mass spectrometry (MS) is employed to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern upon ionization. Under electron ionization (EI), the molecule is expected to first form a molecular ion (M⁺˙).

The primary fragmentation pathways would likely involve the ester portion of the molecule, which contains the most labile bonds.

Loss of the Isopropyl Group: Cleavage of the C-O bond can lead to the loss of an isopropyl radical (•CH(CH₃)₂), resulting in a fragment ion [M - 43]⁺.

Loss of the Isopropoxy Group: Alpha-cleavage at the carbonyl group can result in the loss of the isopropoxy radical (•OCH(CH₃)₂), yielding a prominent acylium ion at [M - 59]⁺.

McLafferty Rearrangement: A hydrogen atom from the ethyl chain can be transferred to the carbonyl oxygen, followed by the elimination of a neutral propene molecule, which is a characteristic rearrangement for esters.

Indole Ring Fragmentation: A significant peak at m/z 130 is expected, corresponding to the 1-methylindole cation, formed by cleavage of the bond between the first and second carbon of the propionate chain with a hydrogen transfer. The base peak is often related to the stable indole moiety.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound (under EI) Molecular Weight of C₁₄H₁₇NO₂ is 231.29 g/mol .

m/z Value Proposed Fragment Identity Fragmentation Pathway
231[C₁₄H₁₇NO₂]⁺˙Molecular Ion (M⁺˙)
188[M - C₃H₅]⁺Loss of an allyl radical from the propionate chain
172[M - OCH(CH₃)₂]⁺Loss of the isopropoxy radical
130[C₉H₈N]⁺Indole moiety with a methylene group, likely the base peak
117[C₈H₇N]⁺Indole ring cation
43[C₃H₇]⁺Isopropyl cation

X-ray Crystallography and Solid-State Structural Characterization

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive solid-state structure with atomic-level precision. This technique would unequivocally determine bond lengths, bond angles, and torsional angles.

The analysis would confirm the planarity of the bicyclic indole ring system. The propionate side chain, being flexible, would adopt a specific low-energy conformation in the crystal lattice, which may or may not be the same as the dominant conformation in solution. Key parameters to be determined would include the torsion angles defining the orientation of the propionate chain relative to the indole ring and the orientation of the isopropyl group.

Furthermore, the crystallographic data would reveal the packing arrangement of the molecules in the unit cell. This includes the identification of any intermolecular interactions, such as van der Waals forces or potential weak C-H···O or C-H···π hydrogen bonds. Pi-stacking interactions between the electron-rich indole rings of adjacent molecules are also a common feature in the solid-state structures of such aromatic compounds and would be precisely characterized.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to investigate chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.

This compound is an achiral molecule. It does not possess any stereocenters (chiral carbons) or other elements of chirality, such as axial or planar chirality. The molecule possesses a plane of symmetry that bisects the propionate chain and the indole ring.

Consequently, this compound will not exhibit any CD or ORD signals. It is optically inactive. Therefore, these chiroptical techniques are not applicable for the stereochemical assignment of this specific compound, as there is no stereochemistry to assign. The absence of a signal in a CD or ORD experiment would serve to confirm the achiral nature of the molecule.

Theoretical and Computational Chemistry of Isopropyl 1h Indole 1 Propionate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of Isopropyl 1H-indole-1-propionate. These calculations, typically employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic distribution, which governs its reactivity and spectroscopic properties.

The electronic structure of the indole (B1671886) ring system is characterized by a high degree of electron delocalization, contributing to its aromaticity. rsc.org The introduction of the isopropyl propionate (B1217596) group at the N-1 position influences the electronic properties of the indole core. Non-empirical calculations on indole and its derivatives have shown that the π-electron system is crucial to its chemical behavior. rsc.org

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. For many organic molecules, a larger HOMO-LUMO gap implies higher stability and lower reactivity. In studies of related indole derivatives, the HOMO is typically localized over the indole ring, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, is also often distributed over the aromatic system.

Table 1: Predicted Electronic Properties of this compound (Based on related indole derivatives)

ParameterPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating capability of the indole ring.
LUMO Energy~ -1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap~ 5.3 eVSuggests moderate kinetic stability.
Dipole Moment~ 2.5 DReflects the charge distribution and polarity of the molecule.

Note: These values are estimations based on computational studies of similar indole derivatives and are intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. rsc.org For a flexible molecule like this compound, which possesses several rotatable bonds in its propionate side chain, MD simulations can provide valuable insights into its conformational landscape.

The conformational flexibility is primarily dictated by the rotation around the N-C, C-C, and C-O bonds of the isopropyl propionate moiety. These rotations give rise to a variety of possible three-dimensional structures (conformers), each with a specific energy. MD simulations can explore these different conformations and determine their relative populations at a given temperature.

Furthermore, MD simulations are instrumental in understanding how this compound interacts with its environment, particularly with solvent molecules. researchgate.net In a polar solvent like water, the simulations would likely show the formation of hydrogen bonds between the solvent and the carbonyl oxygen of the ester group. The hydrophobic indole ring, on the other hand, would tend to be shielded from the aqueous environment. These solvent interactions are crucial for predicting the molecule's solubility and its behavior in biological systems.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. researchgate.net For this compound, DFT can be employed to study various potential reactions, such as hydrolysis of the ester group or electrophilic substitution on the indole ring.

A DFT study of a reaction pathway involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. The energy difference between the reactants and the transition state is the activation energy barrier.

For instance, the hydrolysis of the isopropyl propionate ester bond would likely proceed through a tetrahedral intermediate. nih.gov DFT calculations could elucidate the precise geometry of this intermediate and the associated transition states, providing a detailed mechanistic picture. Similarly, for electrophilic aromatic substitution, DFT can predict the most likely position of attack on the indole ring by calculating the energies of the possible intermediates.

Computational Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of molecules. mdpi.com For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

Carbon AtomPredicted Chemical Shift (ppm)
C=O (ester)~ 170
Indole C2~ 122
Indole C3~ 102
Indole C3a~ 128
Indole C4~ 121
Indole C5~ 120
Indole C6~ 129
Indole C7~ 110
Indole C7a~ 136
N-CH₂~ 45
CH₂-C=O~ 35
CH (isopropyl)~ 68
CH₃ (isopropyl)~ 22

Note: These are estimated values and can vary depending on the computational method and solvent.

Similarly, the vibrational frequencies corresponding to the IR spectrum can be calculated. These calculations can help in assigning the various peaks in an experimental IR spectrum to specific molecular vibrations, such as the C=O stretch of the ester group or the N-H bend of a related indole.

In Silico Docking Simulations with Mechanistic Biological Targets

Given that many indole derivatives exhibit biological activity, in silico molecular docking is a valuable computational technique to explore the potential interactions of this compound with biological macromolecules, such as proteins and enzymes. ontosight.ainih.gov Docking simulations predict the preferred binding orientation of a ligand (in this case, this compound) to a target protein and estimate the binding affinity. nih.gov

The process involves generating a three-dimensional model of the ligand and the target protein. The docking algorithm then systematically explores different binding poses of the ligand within the active site of the protein, scoring each pose based on a set of energy functions. The pose with the lowest energy score is considered the most likely binding mode.

While specific targets for this compound are not established, docking studies could be performed on a range of enzymes and receptors where indole-containing molecules are known to be active. The results of such simulations, including the predicted binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions), can guide further experimental investigations into the molecule's potential biological role. nih.gov

Chemical Reactivity and Transformation Studies of Isopropyl 1h Indole 1 Propionate

Hydrolysis and Transesterification Reactions

The ester linkage in Isopropyl 1H-indole-1-propionate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the parent carboxylic acid (1H-indole-1-propionic acid) and alcohol (isopropanol). This reaction is typically catalyzed by acid or base.

Detailed quantitative studies on the hydrolysis of various indole-3-acetic acid (IAA) esters demonstrate their lability, particularly under mild alkaline conditions. capes.gov.broup.comresearchgate.netnih.gov Ester conjugates of indole (B1671886) acetic acid can be easily hydrolyzed in basic solutions. capes.gov.broup.comresearchgate.netnih.govoup.com For instance, measurable hydrolysis of IAA-glucose and other IAA esters occurs within a few hours at a pH of 9 or higher. capes.gov.broup.com The rate of hydrolysis is dependent on the specific ester, with some being more labile than others. capes.gov.broup.com This susceptibility to base-catalyzed hydrolysis suggests that this compound would behave similarly, readily undergoing cleavage of its ester bond when exposed to basic environments. capes.gov.broup.com The general vulnerability of indole esters to hydrolysis, even at moderate pH values, underscores the need for careful pH control during extraction and purification processes to prevent unintended cleavage. capes.gov.broup.com

Transesterification, the process of exchanging the isopropyl group with another alcohol, is also a feasible reaction. This can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This reaction allows for the synthesis of a variety of other 1H-indole-1-propionate esters.

oup.com

Oxidation and Reduction Potentials and Pathways

The indole ring is an electron-rich heterocycle, making it susceptible to oxidation. wikipedia.orgnih.gov Simple oxidizing agents, such as N-bromosuccinimide, can selectively oxidize the indole nucleus to an oxindole. wikipedia.org More environmentally friendly oxidation methods using halide catalysis with an oxidant like Oxone have also been developed for indole derivatives. springernature.com The oxidation of the indole core is a fundamental transformation that can lead to various valuable nitrogen-containing compounds. researchgate.net For this compound, oxidation would likely occur at the C2 or C3 position of the indole ring, potentially forming 2-oxindole or 3-oxindole derivatives, depending on the reagents and conditions. researchgate.net The propionate (B1217596) side chain is generally more resistant to oxidation compared to the electron-rich indole nucleus.

Conversely, the indole ring can undergo reduction. Catalytic hydrogenation or reduction with reagents like zinc in hydrochloric acid can selectively reduce the pyrrole (B145914) ring to yield the corresponding indoline (B122111) (2,3-dihydroindole) derivative. pharmaguideline.com Alternatively, reduction using lithium in liquid ammonia (B1221849) typically reduces the benzene (B151609) portion of the indole ring. pharmaguideline.com Therefore, reduction of this compound would likely yield either Isopropyl 2,3-dihydro-1H-indole-1-propionate or Isopropyl 4,5,6,7-tetrahydro-1H-indole-1-propionate, depending on the chosen reduction method.

Electrophilic and Nucleophilic Substitution Reactions on the Indole Ring

The indole nucleus is highly reactive towards electrophilic aromatic substitution, with the C3 position being the most nucleophilic and approximately 10¹³ times more reactive than benzene. wikipedia.orgic.ac.uk However, in this compound, the nitrogen atom is substituted, which influences the regioselectivity of electrophilic attack. While N-substitution can sometimes direct electrophiles to the C2 position, the C3 position often remains the preferred site of reaction. bhu.ac.in If the C3 position is blocked, substitution may occur at other positions on the pyrrole or benzene ring. wikipedia.org

Common electrophilic substitution reactions applicable to the indole ring include:

Nitration: Typically carried out with non-acidic nitrating agents like benzoyl nitrate (B79036) to avoid polymerization, leading to 3-nitroindole derivatives. bhu.ac.in

Halogenation: Can be performed with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce halogen atoms, usually at the C3 position. quimicaorganica.org

Sulfonation: Achieved using a pyridine-SO₃ complex under mild conditions to yield indole-3-sulfonic acid. quimicaorganica.org

Vilsmeier-Haack Formylation: Introduces a formyl group (-CHO) at the C3 position using phosphorus oxychloride and dimethylformamide. wikipedia.orgquimicaorganica.org

In contrast, nucleophilic substitution reactions on the electron-rich indole ring are generally unfavorable and occur infrequently. pharmaguideline.com Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack.

Thermal and Photochemical Degradation Mechanisms

The thermal stability of this compound is primarily dictated by the ester side chain. Studies on the thermal pyrolysis of a similar compound, isopropyl propionate, show that degradation occurs through two main pathways. nih.gov At lower temperatures, the dominant mechanism is a concerted retro-ene reaction via a six-membered transition state, leading to the elimination of propene (C₃H₆) and the formation of 1H-indole-1-propionic acid. nih.gov At higher temperatures, homolytic fission of C-C and C-O bonds becomes more significant, generating various radical intermediates. nih.gov

The indole chromophore is photochemically active. sci-hub.st Upon UV irradiation, N-substituted indoles can undergo a variety of reactions. One common pathway is the photo-Fries rearrangement, where the N-substituent (the propionyl group in this case) migrates from the nitrogen to a carbon on the indole ring, primarily the C3 position. sci-hub.st This process is thought to involve the homolytic cleavage of the N-acyl bond, followed by recombination. sci-hub.st Other photochemical reactions include photocycloadditions and photosubstitutions. sci-hub.st For instance, photoreactions of indoles with halocompounds can lead to modification at the C4 and C6 positions of the indole ring. nih.gov Light-induced reductive Heck cyclization has also been reported for certain indole derivatives. nih.gov

Derivatization and Functionalization Strategies for Analogue Synthesis

The inherent reactivity of this compound provides multiple avenues for the synthesis of diverse analogues. These strategies leverage the reactions of both the ester side chain and the indole core.

Modification of the Ester Group: The ester can be hydrolyzed to 1H-indole-1-propionic acid, which serves as a versatile intermediate. nih.gov This acid can then be re-esterified with a wide range of alcohols to generate a library of ester analogues. Alternatively, it can be converted to the corresponding amide through reaction with various amines. nih.gov

Functionalization of the Indole Ring: The high reactivity of the indole ring towards electrophiles allows for the introduction of various functional groups. bhu.ac.in Electrophilic substitution reactions can be used to install substituents at the C3, C2, or positions on the benzene ring, thereby modifying the electronic and steric properties of the molecule.

Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki, Sonogashira, Stille, and Heck reactions, are powerful tools for analogue synthesis. mdpi.com To apply these methods, a halogen atom is first introduced onto the indole ring (e.g., at C3). This halogenated derivative can then be coupled with various partners (boronic acids, alkynes, stannanes, alkenes) to create C-C bonds and build more complex structures. mdpi.comnih.govacs.org

N-Alkylation of Substituted Indoles: An alternative synthetic route involves starting with a pre-functionalized indole and then introducing the isopropyl propionate side chain via N-alkylation. organic-chemistry.org This approach allows for the synthesis of analogues with substituents at specific positions that might not be accessible through direct functionalization of the this compound core.

Mechanistic Investigations of Biological Interactions for Isopropyl 1h Indole 1 Propionate in Preclinical Models

In Vitro Enzyme Inhibition and Activation Studies

No specific studies detailing the in vitro inhibition or activation of enzymes by Isopropyl 1H-indole-1-propionate were identified in the public domain. Research on related indole (B1671886) compounds has shown that they can interact with various enzymes, but these findings cannot be directly extrapolated to this compound without specific experimental validation.

Receptor Binding Affinity and Selectivity Profiling in Cell-Free Systems

There is no available data from receptor binding assays to characterize the affinity and selectivity profile of this compound for any specific biological receptors. While related indole structures are known to bind to a range of receptors, the binding characteristics of this compound remain uninvestigated.

Modulation of Cellular Signaling Pathways in Cell Culture Models

No published studies were found that investigate the effects of this compound on cellular signaling pathways in any cell culture models. The functional consequences of the interaction of this specific compound with cells, including any potential impact on signaling cascades, have not been reported.

Structure-Activity Relationships (SAR) for Biological Target Engagement

Due to the absence of data on the biological activity of this compound, no structure-activity relationship (SAR) studies involving this compound have been reported. SAR studies require a set of analogous compounds with corresponding biological data to determine the influence of different chemical moieties on activity, which is not available for this compound.

Isopropyl 1h Indole 1 Propionate As a Synthetic Intermediate and Precursor

Utilization in the Synthesis of Complex Indole (B1671886) Alkaloids

The indole nucleus is a fundamental component of numerous natural products, particularly the diverse family of indole alkaloids, many of which exhibit significant biological activities. nih.govnih.gov The synthesis of these complex molecules often relies on the strategic modification of simpler indole precursors. Isopropyl 1H-indole-1-propionate serves as a valuable starting material in this context due to the synthetic handles it provides.

The nitrogen of the indole ring in this compound is alkylated, which can direct further electrophilic substitution reactions to specific positions on the indole ring, primarily the C3 position. This directing effect is crucial for building the intricate frameworks of many indole alkaloids. Furthermore, the isopropyl propionate (B1217596) group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of coupling reactions to extend the molecular structure.

Several general strategies for indole alkaloid synthesis can be adapted to utilize this compound. For instance, the Fischer indole synthesis, a classic method for constructing the indole ring system, can be employed with precursors that, after formation of the indole, are modified to introduce the N-propionate group. nih.gov Modern variations and other named reactions for indole synthesis, such as the Bischler, Madelung, and Reissert syntheses, further highlight the versatility of building substituted indoles that can be precursors to or derivatives of this compound. nih.gov

The journey from a simple indole derivative to a complex alkaloid is a multi-step process. The following table outlines a hypothetical synthetic pathway leveraging this compound towards a generic complex indole alkaloid.

StepReactionReagents and ConditionsIntermediate/Product
1HydrolysisLiOH, THF/H₂O1H-Indole-1-propionic acid
2Amide CouplingAmine, DCC, HOBtN-substituted indole-1-propionamide
3Ring CyclizationLewis Acid (e.g., TiCl₄)Polycyclic indole derivative
4Further FunctionalizationVariousComplex Indole Alkaloid

This generalized scheme illustrates how the propionate functionality can be transformed to build the complex polycyclic systems characteristic of many indole alkaloids.

Precursor for Pharmacologically Relevant Scaffolds

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a common motif in molecules that bind to a variety of biological targets. mdpi.comnih.gov Consequently, indole derivatives are a major focus in the development of new therapeutic agents. This compound can serve as a precursor to a wide array of pharmacologically relevant scaffolds.

The indole ring itself can be modified at various positions to introduce pharmacophoric features. The propionate side chain offers a point of diversification. For example, hydrolysis to the carboxylic acid followed by amide bond formation with a library of amines can generate a diverse set of compounds for screening against various biological targets.

Indole derivatives have shown a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govontosight.ai The specific substitution pattern on the indole ring and the nature of the side chains are critical for determining the biological activity. The following table provides examples of pharmacologically active scaffolds that could potentially be synthesized from this compound.

Scaffold ClassPotential Therapeutic AreaKey Synthetic Transformation from this compound
Indole-based TryptaminesNeurological DisordersDecarboxylation of the corresponding propionic acid and subsequent functionalization
ArylindolesAnticancer, Anti-inflammatorySuzuki or other cross-coupling reactions at a halogenated indole core
Indole-based CarboxamidesAntimicrobial, AntiviralAmide coupling of the propionic acid with various amines

The versatility of the indole template allows for the design and synthesis of molecules with tailored properties to interact with specific biological targets. mdpi.com

Role in Materials Science Applications of Indole Propionate Derivatives

In the realm of materials science, conducting polymers have garnered significant attention due to their unique electronic and optical properties. rsc.org Polyindoles, polymers derived from indole monomers, are among the class of conducting polymers that exhibit good thermal stability and redox activity. nih.gov

This compound, as an indole derivative, can potentially be utilized in the synthesis of novel polymeric materials. The polymerization of indole monomers can be achieved through chemical or electrochemical methods. researchgate.net The resulting polyindole can be further modified or used to create composites with other materials like metal nanoparticles or carbon nanotubes to enhance its properties. materialsciencejournal.org

These polyindole-based materials have shown promise in a variety of applications, as detailed in the table below.

ApplicationDescription
Sensors The electronic properties of polyindole can be modulated by the presence of certain analytes, making it suitable for chemical sensors. rsc.org
Anticorrosion Coatings Polyindole coatings can protect metal surfaces from corrosion due to their ability to form a passive layer. researchgate.net
Electrochemical Devices The redox activity of polyindole makes it a candidate for use in batteries and supercapacitors. nih.gov
Biomedical Applications Polyindole-based nanocomposites have been explored for their antimicrobial properties. nih.gov

The propionate group in this compound could offer a site for cross-linking or further functionalization of the polymer, potentially leading to materials with tailored properties for specific applications.

Novel Catalyst Design Incorporating this compound Derivatives

The development of novel catalysts is a cornerstone of modern chemistry, enabling more efficient and selective chemical transformations. Heterocyclic compounds, including indoles, have been incorporated into catalyst structures to influence their activity and selectivity.

While the direct use of this compound in catalysis is not extensively documented, its structure presents opportunities for the design of new catalysts. The indole nitrogen and the carbonyl group of the propionate ester could act as coordination sites for metal centers. By modifying the propionate side chain, for example, by converting it to a phosphine (B1218219) or an N-heterocyclic carbene (NHC) precursor, it would be possible to create novel ligands for transition metal catalysis.

The following table outlines potential catalyst designs based on derivatives of this compound.

Catalyst TypePotential ApplicationModification of this compound
Indole-phosphine Ligand Cross-coupling reactionsConversion of the propionate to a phosphine-containing side chain
Indole-NHC Precursor Olefin metathesis, C-H activationFunctionalization of the indole ring to form an imidazolium (B1220033) or triazolium salt
Chiral Indole-based Ligand Asymmetric catalysisIntroduction of a chiral center on the propionate side chain or the indole ring

The modular nature of this compound, allowing for modifications at both the indole ring and the side chain, makes it an attractive scaffold for the development of a new generation of catalysts with unique reactivity and selectivity.

Future Research Directions and Unexplored Avenues for Isopropyl 1h Indole 1 Propionate

Advanced Materials Science Applications of Functionalized Indole (B1671886) Esters

The indole nucleus is a promising building block for advanced materials due to its aromatic, electron-rich nature. researchgate.netrsc.org Functionalized indole derivatives have been investigated for their use in organic electronics, such as dye-sensitized solar cells and organic light-emitting diodes (OLEDs), and as monomers for high-performance polymers. researchgate.netrsc.org

Future research could focus on modifying Isopropyl 1H-indole-1-propionate to create novel monomers for polymerization. By introducing polymerizable groups onto the indole ring or the isopropyl group, new polyesters could be synthesized. A study has already demonstrated the feasibility of using an indole-dicarboxylate monomer to produce high-quality biopolyesters with high glass transition temperatures (up to 99 °C), suggesting that indole-based polymers can offer superior thermal qualities. rsc.org this compound could serve as a starting point for creating materials with tailored electronic and physical properties. For instance, the resulting polymers could be explored for applications in biodegradable plastics, advanced coatings, or as components in electronic devices. rsc.org

The photophysical properties of indole derivatives, which often include fluorescence in the blue-UV region, make them suitable for use in organic electronic devices. researchgate.net Research into the specific luminescent properties of this compound and its derivatives could lead to the development of new organic dyes for solar cells or as emissive components in OLEDs. researchgate.netchim.it

Table 1: Potential Materials Science Applications for Functionalized Indole Esters

Application Area Potential Role of Functionalized this compound Desired Properties
High-Performance Biopolyesters Serve as a monomer unit after functionalization. High glass transition temperature (Tg), thermal stability, transparency, biodegradability. rsc.org
Organic Electronics (OLEDs) Act as a host or emissive material. Efficient charge transport, high photoluminescence quantum yield, tunable emission spectra. researchgate.net
Dye-Sensitized Solar Cells (DSSCs) Function as a component of organic dyes (sensitizers). Strong light absorption, efficient electron injection, high electrochemical stability. researchgate.net
Molecular Photoactuators Serve as a core structure for molecular switches and motors. Reversible photoisomerization, significant structural and electronic changes upon irradiation. chim.itgoettingen-research-online.de

Exploration of Bioorthogonal Chemistry Approaches

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. acs.orgwikipedia.org These reactions typically involve a pair of functional groups that are mutually reactive but inert to the biological environment. wikipedia.orgwebsite-files.com The indole scaffold, while present in biological molecules like tryptophan, can be chemically modified to participate in bioorthogonal reactions.

A key area for future research is the functionalization of this compound with a "bioorthogonal handle," such as an azide, alkyne, or a strained alkene. acs.orgwikipedia.org This modified molecule could then be used as a probe to label and track biomolecules in real-time within living cells. For example, a light-mediated "photo-click" reaction between acylsilanes and the indole N-H bond has been reported, demonstrating a highly efficient and atom-economic way to conjugate molecules to the indole scaffold under mild conditions. nih.govresearchgate.netresearchgate.net This method could be adapted to link this compound to complex systems like carbohydrates, polymers, or proteins inside a cell. nih.govresearchgate.net

Another promising avenue is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, which is known for its extremely fast reaction rates. wikipedia.orgnih.gov By incorporating a strained alkene like trans-cyclooctene (B1233481) into the structure of this compound, researchers could create a probe that reacts rapidly with a tetrazine-labeled biomolecule, enabling applications in live-cell imaging and drug delivery. website-files.com

Table 2: Common Bioorthogonal Reactions Applicable to Indole Scaffolds

Reaction Reactive Partners Key Features Potential Application
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Cyclooctyne + Azide Copper-free, biocompatible, good kinetics. wikipedia.orgnih.gov Labeling of azide-modified proteins or glycans.
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine + trans-Cyclooctene Extremely fast kinetics, produces only N2 as a byproduct. wikipedia.orgnih.gov Pre-targeted live-cell imaging, rapid bioconjugation.
Photo-Click Chemistry Acylsilane + Indole N-H Light-mediated (e.g., 415 nm), high yield, forms a cleavable linkage. nih.govresearchgate.netresearchgate.net Spatiotemporal control of biomolecule conjugation.
Oxime Ligation Ketone/Aldehyde + Aminooxy/Hydrazine Forms stable oxime/hydrazone bonds, ketones are bio-inert. acs.org Tagging biomolecules containing ketone or aldehyde handles.

Development of Novel Analytical Probes Utilizing the Indole Scaffold

The intrinsic fluorescence of the indole ring makes it an excellent scaffold for developing novel analytical probes and sensors. nih.govnih.gov These probes can be designed to detect specific ions, molecules, or changes in the cellular environment through mechanisms like photoinduced electron transfer (PET), leading to a change in fluorescence intensity. selectscience.netyoutube.com

Future research could involve modifying this compound to create selective fluorescent probes. For example, by attaching a specific receptor (e.g., a boronate group for detecting hydrogen peroxide or a chelating agent for metal ions) to the indole ring, a "turn-on" or "turn-off" fluorescent sensor can be engineered. nih.gov Recent studies have shown the development of indole-based probes with long-wavelength emissions for bioimaging, which is advantageous for deep-tissue imaging due to reduced light scattering and autofluorescence. nih.govyoutube.com A novel indole-based probe was recently designed to detect H2O2 with a very low limit of detection (25.2 nM) and was successfully used for real-time monitoring in the gallbladder of zebrafish. nih.gov

By strategically functionalizing the C-4, C-7, or other positions of the indole ring of this compound, its photophysical properties can be tuned to create probes with desirable characteristics such as large Stokes shifts, high quantum yields, and sensitivity to specific analytes. nih.gov These probes could be invaluable tools for understanding complex biological processes, such as detecting reactive oxygen species in mitochondria or tracking the localization of biomolecules in living organisms. nih.govyoutube.com

Integration with Artificial Intelligence for Predictive Chemical Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic chemistry by enabling the prediction of reaction outcomes and the design of optimal synthetic routes. ijsetpub.comnih.gov These computational tools are particularly valuable for complex heterocyclic compounds like indoles. chemrxiv.orgnih.gov The synthesis of a specific isomer like this compound, which involves alkylation at the N-1 position, requires precise control that AI can help optimize. ontosight.ai

Future research should leverage AI for the de novo design and retrosynthetic analysis of novel functionalized derivatives of this compound. Retrosynthesis models, often based on deep learning architectures like Transformers, can analyze a target molecule and predict a step-by-step synthetic pathway from available starting materials. nih.govresearchgate.net While these models have shown increasing accuracy, their application to heterocyclic chemistry remains a challenge where further improvement is needed. chemrxiv.org Recent work on transfer learning, where a model is pre-trained on a large dataset of general reactions before being fine-tuned on a smaller, specific dataset (like indole reactions), has shown significant improvements in prediction accuracy, with one study reporting an increase from 52.4% to 60.7%. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Isopropyl 1H-indole-1-propionate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via alkylation of indole derivatives. A two-step approach is often employed:

Friedel-Crafts alkylation : React indole with isopropyl halides (e.g., isopropyl chloride) using a Lewis acid catalyst (e.g., AlCl₃) at 60–80°C .

Esterification : Introduce the propionate group via nucleophilic acyl substitution, using propionyl chloride and a base (e.g., pyridine) under anhydrous conditions .

  • Critical Factors : Catalyst choice, temperature, and solvent polarity significantly affect regioselectivity. For example, AlCl₃ favors substitution at the indole 3-position, while bulkier catalysts may shift reactivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product. Purity is validated via HPLC (>98%) and NMR .

Q. How can researchers characterize this compound, and what spectroscopic techniques are most reliable?

  • Methodological Answer :

  • Structural Confirmation :
  • ¹H/¹³C NMR : Assign peaks for the isopropyl group (δ 1.2–1.5 ppm for CH₃, δ 4.2–4.5 ppm for CH), indole aromatic protons (δ 6.5–7.8 ppm), and propionate ester (δ 2.3–2.6 ppm for CH₂, δ 1.1–1.3 ppm for CH₃) .
  • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .
  • Quantitative Analysis :
  • LC-MS : Quantify trace impurities and verify molecular ion peaks (e.g., [M+H]⁺ at m/z 232) .

Advanced Research Questions

Q. What strategies address low regioselectivity during the alkylation of indole derivatives to synthesize this compound?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd-catalyzed C-H activation for direct functionalization. For example, Pd(OAc)₂ with ligands (e.g., PPh₃) enables regioselective alkylation at the indole 1-position .
  • Steric Effects : Bulkier isopropyl groups reduce competing reactions at the 3-position. Kinetic studies (e.g., time-resolved NMR) can identify intermediates and optimize reaction timelines .
  • Computational Modeling : DFT calculations predict transition-state energies to guide catalyst/ligand selection .

Q. How can contradictory data on the biological activity of this compound be resolved across pharmacological studies?

  • Methodological Answer :

  • Source Analysis : Compare experimental variables:
  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa), incubation times, or solvent carriers (DMSO vs. ethanol) may explain discrepancies .
  • Structural Confirmation : Verify compound purity and stability (e.g., hydrolysis of the ester group in aqueous media) via LC-MS .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for confounding factors like dosage ranges .

Q. What experimental designs are optimal for evaluating the pharmacokinetic properties of this compound in vivo?

  • Methodological Answer :

  • PICOT Framework :
  • Population : Rodent models (e.g., Sprague-Dawley rats).
  • Intervention : Oral vs. intravenous administration (dose: 10–50 mg/kg).
  • Comparator : Control group (vehicle-only) and reference drug (e.g., indomethacin).
  • Outcome : Plasma half-life (t₁/₂), bioavailability (AUC), and metabolite profiling .
  • Analytical Methods :
  • LC-MS/MS : Quantify plasma concentrations and identify metabolites (e.g., hydrolyzed propionic acid derivative) .
  • Tissue Distribution : Radiolabeled isotopes (¹⁴C) track compound accumulation in organs .

Data Analysis and Interpretation

Q. How can researchers differentiate between steric and electronic effects influencing the reactivity of this compound?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates. A high KIE (>2) indicates electronic effects dominate .
  • Substituent Screening : Synthesize analogs with varying substituents (e.g., methyl, trifluoromethyl) and analyze Hammett plots to correlate σ values with reaction rates .

Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity studies of this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC₅₀ values .
  • ANOVA with Post Hoc Tests : Compare means across dose groups (e.g., Tukey’s HSD for multiple comparisons) .
  • Resampling Methods : Bootstrap analysis to estimate confidence intervals for IC₅₀, addressing small sample sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.